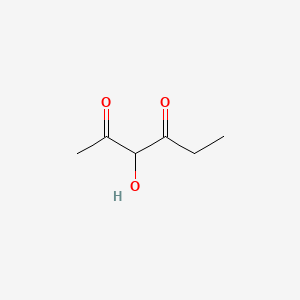

3-Hydroxy-2,4-hexanedione

Description

Properties

CAS No. |

177483-75-9 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.143 |

IUPAC Name |

3-hydroxyhexane-2,4-dione |

InChI |

InChI=1S/C6H10O3/c1-3-5(8)6(9)4(2)7/h6,9H,3H2,1-2H3 |

InChI Key |

YZRCADLLOAXRLD-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(C(=O)C)O |

Synonyms |

2,4-Hexanedione, 3-hydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Hydroxy-2,4-hexanedione with structurally related β-diketones and hydroxylated analogs, based on synthesis methods, functional groups, and inferred physicochemical properties:

Key Observations:

Functional Group Influence: The hydroxyl group in this compound increases its polarity and solubility in polar solvents compared to 3-methyl-2,4-hexanedione. In contrast, methyl or aromatic substituents (e.g., in benzoylacetone) reduce polarity and favor hydrophobic interactions .

Reactivity: Hydroxylated β-diketones may exhibit unique reactivity, such as participation in oxidation reactions or serving as hydrogen-bond donors in supramolecular chemistry. For example, 3-hydroxy-thiazolidine-2,4-diones (structurally distinct but hydroxylated) are noted for biological activity and synthetic versatility .

Synthetic Challenges :

- Introducing hydroxyl groups into β-diketones often requires careful protection of ketone functionalities. For instance, 3-hydroxy-thiazolidine-2,4-diones are synthesized via reactions involving 2-mercaptocarboxylic acids and alkoxyamines , suggesting analogous routes for this compound.

Preparation Methods

Step 2: Oxidation of 4-Hydroxy-3-hexanone

The oxidation step employs ozone as the primary oxidizing agent, with acetic acid as a co-catalyst and water as a solvent. Key parameters include:

| Parameter | Value/Range | Role |

|---|---|---|

| Molar ratio | 4-Hydroxy-3-hexanone : H<sub>2</sub>O : CH<sub>3</sub>COOH = 0.3–0.4 : 1 : 0.008–0.015 | Optimizes reaction efficiency and minimizes side products |

| Ozone flow rate | 0.25–0.35 L/min | Controls oxidation rate |

| Temperature | 5°C | Prevents over-oxidation |

The reaction mixture is stirred at 5°C while ozone is introduced. Gas chromatography tracks progress, and residual ozone is quenched with sodium bisulfite post-reaction to avoid by-product formation during distillation. The final product is isolated via reduced-pressure distillation, yielding this compound with high purity.

Mechanistic Insights and Optimization

Role of Acetic Acid

Acetic acid acts as a proton donor, facilitating the cleavage of ozone-generated intermediates. Its catalytic concentration (0.8–1.5 mol%) ensures selective oxidation of the hydroxyl group without degrading the diketone backbone.

Temperature Control

Maintaining the reaction at 5°C suppresses competing pathways, such as polymerization or further oxidation of the diketone moiety. This is critical given the compound’s thermal instability.

By-Product Management

The use of sodium bisulfite post-oxidation neutralizes residual ozone, preventing unintended reactions during distillation. This step is essential for achieving yields >90% in pilot-scale implementations.

Comparative Analysis of Alternative Routes

While the ozonolysis method is predominant, theoretical alternatives include:

Enzymatic Oxidation

Microbial enzymes (e.g., alcohol dehydrogenases) could oxidize 4-hydroxy-3-hexanone under mild conditions. However, no experimental data supports this route for this compound synthesis.

Metal-Catalyzed Oxidation

Transition metals like Mn(III) or Cr(VI) might oxidize the hydroxyl group, but these agents risk over-oxidation to carboxylic acids or degradation products. The patent method’s selectivity for the diketone structure makes it superior.

Industrial Scalability and Challenges

The patented process is scalable, with demonstrated efficacy in 500 mL batch reactors. Key challenges include:

-

Ozone Handling : Requires specialized equipment for safe generation and delivery.

-

Energy Costs : Distillation under reduced pressure increases operational expenses.

-

By-Product Formation : Trace amounts of 3,4-hexanedione (detected via GC/MS in related studies ) may necessitate additional purification steps.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-2,4-hexanedione, and how are reaction conditions optimized for yield?

- Methodological Answer : The compound is typically synthesized via enantioselective reduction of diketones using chiral catalysts such as ruthenium TsDPEN complexes. Reaction optimization involves adjusting catalyst loading (0.1–1 mol%), solvent polarity (e.g., isopropanol or dichloromethane with formic acid), and temperature (20–40°C). Yield and enantiomeric purity are confirmed via chiral HPLC analysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify hydroxyl, ketone, and methylene groups.

- Chiral HPLC : Resolves enantiomers using columns like Chiralcel OD-H with hexane/isopropanol mobile phases.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).

Cross-validation with IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How is this compound utilized as a chiral building block in organic synthesis?

- Methodological Answer : The compound serves as a precursor for complex molecules through reactions such as:

- Oxidation : To form α,β-unsaturated ketones.

- Reduction : To generate diols for polyol synthesis.

- Substitution : Alkylation or acylation at the hydroxyl or carbonyl positions.

Its stereochemical rigidity makes it valuable in natural product synthesis .

Advanced Research Questions

Q. What strategies improve enantiomeric purity of this compound during catalytic asymmetric synthesis?

- Methodological Answer :

- Catalyst Selection : Use enantiopure TsDPEN complexes (e.g., (S,S)-4a) to control stereoselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance transition-state stabilization.

- Reaction Monitoring : Track racemization via time-resolved chiral HPLC to terminate reactions at peak enantiopurity (>98% ee) .

Q. How to resolve contradictions in stereochemical data from NMR and X-ray crystallography for this compound derivatives?

- Methodological Answer :

- Dynamic NMR Studies : Assess conformational flexibility in solution (e.g., variable-temperature NMR).

- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and compares them with crystallographic data.

- Crystallographic Refinement : Re-analyze diffraction data with constrained torsion angles to reconcile discrepancies .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Fukui Indices : Identify electrophilic sites (e.g., carbonyl carbons) using Gaussian software.

- Transition-State Modeling : Locate energy barriers for nucleophilic attacks (e.g., ammonia or Grignard reagents).

- Kinetic Isotope Effects (KIEs) : Validate computational predictions with experimental rate measurements .

Q. How to design enzyme inhibition studies using this compound to probe active site interactions?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Ki) via Michaelis-Menten kinetics with varying substrate concentrations.

- Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., dehydrogenases).

- Site-Directed Mutagenesis : Test hypotheses by mutating residues predicted to interact with the compound .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40–60°C and pH 3–9, monitoring degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.

- pH-Dependent Hydrolysis : Quantify ketone hydration products using 1H NMR integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.